molecular formula C19H19N3O3 B14153061 5-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide

5-ethoxy-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-indole-2-carbohydrazide

Cat. No.: B14153061
M. Wt: 337.4 g/mol
InChI Key: ZHOISXASBUHVGO-UDWIEESQSA-N
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Description

5-ethoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

    Ethoxy and Methoxy Substitutions: The ethoxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.

    Formation of the Schiff Base: The final step involves the condensation of the indole derivative with 2-methoxybenzaldehyde to form the Schiff base, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced forms with altered electronic properties.

Scientific Research Applications

5-ethoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide
  • 5-ethoxy-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-indole-2-carboxamide
  • 5-ethoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-3-carboxamide

Uniqueness

5-ethoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide is unique due to its specific combination of ethoxy and methoxy substituents, which may confer distinct electronic and steric properties

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

5-ethoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide

InChI

InChI=1S/C19H19N3O3/c1-3-25-15-8-9-16-14(10-15)11-17(21-16)19(23)22-20-12-13-6-4-5-7-18(13)24-2/h4-12,21H,3H2,1-2H3,(H,22,23)/b20-12+

InChI Key

ZHOISXASBUHVGO-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)NC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NN=CC3=CC=CC=C3OC

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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